Alloc-Val-Ala-OH

Solid-Phase Peptide Synthesis Orthogonal Protecting Group Strategy SPPS

Alloc-Val-Ala-OH is a crucial orthogonal dipeptide for ADC synthesis. The Alloc group uniquely withstands piperidine and TFA, enabling selective deprotection. It is the direct precursor to the clinically-validated cathepsin B-cleavable Val-Ala linker in Tesirine. Standard purity is ≥97%. Procure for robust, high-yield, multi-step syntheses.

Molecular Formula C12H20N2O5
Molecular Weight 272.30 g/mol
Cat. No. B1380898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlloc-Val-Ala-OH
Molecular FormulaC12H20N2O5
Molecular Weight272.30 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)OCC=C
InChIInChI=1S/C12H20N2O5/c1-5-6-19-12(18)14-9(7(2)3)10(15)13-8(4)11(16)17/h5,7-9H,1,6H2,2-4H3,(H,13,15)(H,14,18)(H,16,17)/t8-,9-/m0/s1
InChIKeyLOIWGNGKOQWZSA-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alloc-Val-Ala-OH: (S)-2-((S)-2-(Allyloxycarbonylamino)-3-Methylbutanamido)propanoic Acid for Orthogonal Peptide Synthesis and ADC Linker Applications


Alloc-Val-Ala-OH (CAS 330970-70-2), also known as N-Alloc-L-valyl-L-alanine, is an orthogonally protected dipeptide building block comprising an allyloxycarbonyl (Alloc)-protected N-terminus and a free C-terminal carboxylic acid . The Val-Ala dipeptide sequence serves as a specific cleavage site for the lysosomal protease cathepsin B , while the Alloc group exhibits stability to both piperidine and trifluoroacetic acid (TFA) treatments—a critical property that distinguishes it from other common N-protecting groups [1]. This compound serves as a key intermediate in the synthesis of Tesirine, the pyrrolobenzodiazepine (PBD) dimer payload utilized in clinically approved antibody-drug conjugates (ADCs) . Its molecular formula is C₁₂H₂₀N₂O₅, with a molecular weight of 272.30 g/mol and a predicted acid dissociation constant (pKa) of 3.49±0.10 .

Why Fmoc-Val-Ala-OH or Boc-Val-Ala-OH Cannot Substitute for Alloc-Val-Ala-OH in Complex Peptide Syntheses


Generic substitution of Alloc-Val-Ala-OH with analogs bearing alternative N-terminal protecting groups such as Fmoc or Boc is not feasible due to fundamental incompatibilities with orthogonal deprotection strategies [1]. Fmoc-based building blocks undergo rapid cleavage under basic conditions (e.g., 20% piperidine), while Boc-protected intermediates are labile under acidic conditions (e.g., TFA) . In contrast, the Alloc group remains completely stable to both piperidine and TFA treatments, enabling its selective removal under neutral, palladium-catalyzed conditions . This orthogonality permits the simultaneous presence of acid-labile side-chain protecting groups (e.g., t-Bu, Boc) and base-labile α-amino protections (e.g., Fmoc) within the same synthetic sequence—a capability that Fmoc- or Boc-protected dipeptides cannot offer [2]. Failure to employ the appropriate orthogonal protecting group results in undesired side reactions, premature deprotection, and significantly reduced synthetic yields.

Quantitative Differentiation of Alloc-Val-Ala-OH Against Closest Analogs: Evidence for Scientific Procurement Decisions


Orthogonal Protection: Alloc Stability vs. Fmoc and Boc Under Standard Deprotection Conditions

Alloc-Val-Ala-OH exhibits complete stability to both 20% piperidine and trifluoroacetic acid (TFA) treatments, whereas Fmoc-protected analogs undergo quantitative deprotection within 5-30 minutes in 20% piperidine, and Boc-protected analogs are completely cleaved in 95% TFA within 1-2 hours . This differential stability profile enables true orthogonality in multi-step solid-phase peptide synthesis (SPPS), where acid-labile and base-labile protecting groups must coexist without cross-reactivity [1].

Solid-Phase Peptide Synthesis Orthogonal Protecting Group Strategy SPPS

pKa and Ionization State Differentiation for pH-Sensitive Formulations

Alloc-Val-Ala-OH possesses a predicted acid dissociation constant (pKa) of 3.49±0.10 . This value is significantly lower than that of the PAB-extended derivative Alloc-Val-Ala-PAB-PNP (pKa 11.52±0.46) [1], and distinct from the pKa ranges of the constituent free amino acids (Ala: pKa1 2.35, pKa2 9.87; Val: pKa1 2.39, pKa2 9.74) . The compound's carboxylic acid group remains predominantly ionized at physiological pH, influencing solubility and reactivity in aqueous buffer systems.

Physicochemical Property pKa Formulation Development

Proven Building Block for Clinically Validated ADC Payload: Tesirine (SG3249)

Alloc-Val-Ala-OH is a direct building block in the synthesis of Tesirine (SG3249), the pyrrolobenzodiazepine (PBD) dimer payload incorporated into the FDA-approved ADC Zynlonta (loncastuximab tesirine-lpyl) for relapsed/refractory large B-cell lymphoma [1]. The Val-Ala sequence within Tesirine is specifically cleaved by lysosomal cathepsin B, releasing the cytotoxic PBD dimer payload intracellularly . Alternative Alloc-protected dipeptides (e.g., Alloc-Ala-Ala-OH, Alloc-Gly-Gly-OH) do not serve this validated function, as they lack the Val-Ala recognition motif required for efficient cathepsin B cleavage [2].

Antibody-Drug Conjugate ADC Linker Cathepsin B Cleavable

Solubility and Solvent Compatibility Profile Enabling Diverse Conjugation Chemistries

Alloc-Val-Ala-OH exhibits high solubility in polar organic solvents including DMSO, DMF, methanol, and ethanol, with moderate aqueous solubility [1]. This solubility profile contrasts with Boc-Val-Ala-OH, which is described as "slightly soluble in water" , and Fmoc-Val-Ala-OH, which typically requires DMF or DMSO for dissolution [2]. The compound's free carboxylic acid terminal enables direct activation with coupling reagents such as EDC or HATU for amide bond formation without prior deprotection steps [3].

Solubility Conjugation Chemistry Bioconjugation

Primary Procurement Scenarios for Alloc-Val-Ala-OH in Drug Discovery and Bioconjugation


Synthesis of Cathepsin B-Cleavable ADC Linkers and Payloads

Alloc-Val-Ala-OH serves as the direct precursor to the Val-Ala-PAB linker system, a cornerstone of clinically validated ADCs including Zynlonta (loncastuximab tesirine-lpyl) [1]. The Val-Ala dipeptide sequence ensures specific intracellular cleavage by lysosomal cathepsin B, while the Alloc protecting group enables orthogonal deprotection during multi-step linker-drug conjugation . Procurement is essential for ADC programs requiring a clinically precedented, enzyme-cleavable linker with orthogonal protection capabilities.

Orthogonal Solid-Phase Peptide Synthesis Requiring Selective N-Terminal Deprotection

In SPPS workflows where acid-labile side-chain protections (e.g., t-Bu, Boc) and base-labile α-amino protections (e.g., Fmoc) must coexist, Alloc-Val-Ala-OH provides the only viable building block for introducing a Val-Ala motif [2]. The Alloc group remains intact through repetitive Fmoc deprotection cycles (20% piperidine) and final TFA cleavage, enabling its selective removal under neutral palladium catalysis at a precisely chosen synthetic stage . This orthogonality is critical for constructing cyclic peptides, branched peptides, and peptide-nucleic acid conjugates.

Enzyme-Responsive Prodrug and Smart Drug Delivery System Design

Alloc-Val-Ala-OH can be conjugated to therapeutic payloads via its free carboxylic acid to create cathepsin B-activatable prodrugs [3]. The Val-Ala sequence remains stable in systemic circulation but undergoes rapid cleavage upon cellular internalization into lysosomes, where cathepsin B is abundantly expressed [4]. This property is exploited in the design of tumor microenvironment-responsive drug delivery systems that minimize off-target toxicity [5].

Bioconjugation and Fluorescent Probe Synthesis

The terminal carboxylic acid of Alloc-Val-Ala-OH readily reacts with amine-containing fluorophores, biotin, or PEG chains in the presence of coupling reagents such as EDC or HATU [6]. The resulting conjugates retain the cathepsin B-cleavable Val-Ala motif, enabling the development of activatable fluorescent probes for imaging lysosomal protease activity in live cells . The orthogonal Alloc group further allows subsequent deprotection and conjugation to additional functional moieties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alloc-Val-Ala-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.